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molecular formula C12H11NO3 B8342005 2-Ethyl-5-phenyl-oxazole-4-carboxylic acid

2-Ethyl-5-phenyl-oxazole-4-carboxylic acid

Cat. No. B8342005
M. Wt: 217.22 g/mol
InChI Key: AGVNKFAFPDWEAR-UHFFFAOYSA-N
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 2-ethyl-5-phenyl-oxazole-4-carboxylic acid (54 mg, 0.25 mmol) in toluene (1.0 mL) was treated with a drop of DMF followed by oxalyl chloride (0.08 mL, 0.86 mmol) and the resulting yellow solution was stirred at rt for 30 min. The solvent was then removed under reduced pressure (coevaporation with toluene) to give 2-ethyl-5-phenyl-oxazole-4-carbonyl chloride.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.08 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[CH2:3]([C:5]1[O:6][C:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:8]([C:10](O)=[O:11])[N:9]=1)[CH3:4].CN(C=O)C.C(Cl)(=O)C([Cl:27])=O>C1(C)C=CC=CC=1>[CH2:3]([C:5]1[O:6][C:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:8]([C:10]([Cl:27])=[O:11])[N:9]=1)[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
54 mg
Type
reactant
Smiles
C(C)C=1OC(=C(N1)C(=O)O)C1=CC=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0.08 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting yellow solution was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure (coevaporation with toluene)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1OC(=C(N1)C(=O)Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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